![molecular formula C9H11NO2 B1461938 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one CAS No. 923679-78-1](/img/structure/B1461938.png)
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
Overview
Description
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. It is a derivative of quinoline, a class of compounds that are prevalent in natural products and pharmacologically useful compounds .
Molecular Structure Analysis
The molecular structure of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is derived from the basic quinoline structure. The IUPAC Standard InChI for this compound is InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2 .Scientific Research Applications
Synthesis and Chemical Properties
Research has shown the development of green and efficient synthetic methods for derivatives of this compound, indicating its importance in organic chemistry. For instance, Lei et al. (2011) developed a rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives, highlighting the method's simplicity, mild reaction conditions, and environmental friendliness (Lei, Ma, & Hu, 2011). Similarly, Chebanov et al. (2008) and Han et al. (2017) provided insights into the tuning of chemo- and regioselectivities in multicomponent condensations involving this compound, demonstrating the chemical versatility and the potential for producing a wide range of derivatives with diverse properties (Chebanov et al., 2008); (Han, Hu, & Zhou, 2017).
Pharmacological Applications
A novel compound, 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878), showing dual effects as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist, was studied for its potential in treating diarrhea-predominant irritable bowel syndrome (IBS). The pharmacological properties of TZB-30878 and its efficacy in an IBS-like animal model were confirmed, demonstrating significant potential for therapeutic applications (Tamaoki et al., 2007).
Sensor Applications
A study by Na et al. (2014) introduced a colorimetric chemosensor based on a Schiff base derivative for highly selective sensing of cyanide in aqueous solutions. This research underscores the compound's applicability in developing sensitive, selective sensors for environmental monitoring and safety applications (Na, Park, Jo, Lee, & Kim, 2014).
Natural Product Synthesis
Simonetti, Larghi, and Kaufman (2016) detailed the synthesis of a precursor for natural products, focusing on 5-hydroxy-4-aryl-3,4-dihydro-1H-quinolin-2-ones derived from fungal strains, with potential applications as insecticides and anthelmintics. This work illustrates the compound's relevance in synthesizing bioactive natural products and understanding their biosynthesis (Simonetti, Larghi, & Kaufman, 2016).
properties
IUPAC Name |
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5,8,11H,1-3H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFNZWIIQXHQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC(=O)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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